

Application Notes: Live-Cell Imaging of Mitochondrial Dynamics with MTX115325

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases and other metabolic disorders. The dynamic nature of mitochondria, encompassing processes such as fusion, fission, and mitophagy (the selective degradation of damaged mitochondria), is crucial for maintaining cellular health. **MTX115325** is a potent, orally active, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins, a process that counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway.[3][4] By inhibiting USP30, **MTX115325** promotes the ubiquitination of mitochondrial substrates like TOM20, thereby enhancing the clearance of damaged mitochondria.[1][2] These application notes provide a guide for utilizing **MTX115325** in live-cell imaging studies to investigate its effects on mitochondrial dynamics and mitophagy.

Mechanism of Action

MTX115325 is a small molecule inhibitor of USP30 with an IC₅₀ of 12 nM.[1][2] In cellular systems, it has been shown to increase the ubiquitination of the mitochondrial outer membrane protein TOM20 with an EC₅₀ of 32 nM, leading to enhanced mitophagy.[1][2] The inhibition of USP30 by **MTX115325** effectively tips the balance towards the removal of dysfunctional

mitochondria, a process with significant therapeutic potential, particularly in the context of Parkinson's disease.[\[5\]](#)[\[6\]](#)[\[7\]](#)

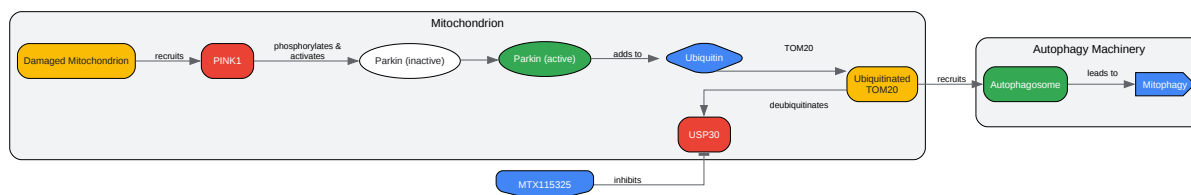
Quantitative Data Summary

The following tables summarize the key quantitative parameters of **MTX115325** and its observed effects on mitochondrial processes.

Parameter	Value	Cell Line/System	Reference
IC50 (USP30 Inhibition)	12 nM	Biochemical Assay	[1] [2]
EC50 (TOM20 Ubiquitination)	32 nM	HeLa cells	[1]
Oral Bioavailability	98%	Mouse Model	[1]
Brain Partition Coefficient (K _{pu,u})	~0.4	Mouse Model	[1]

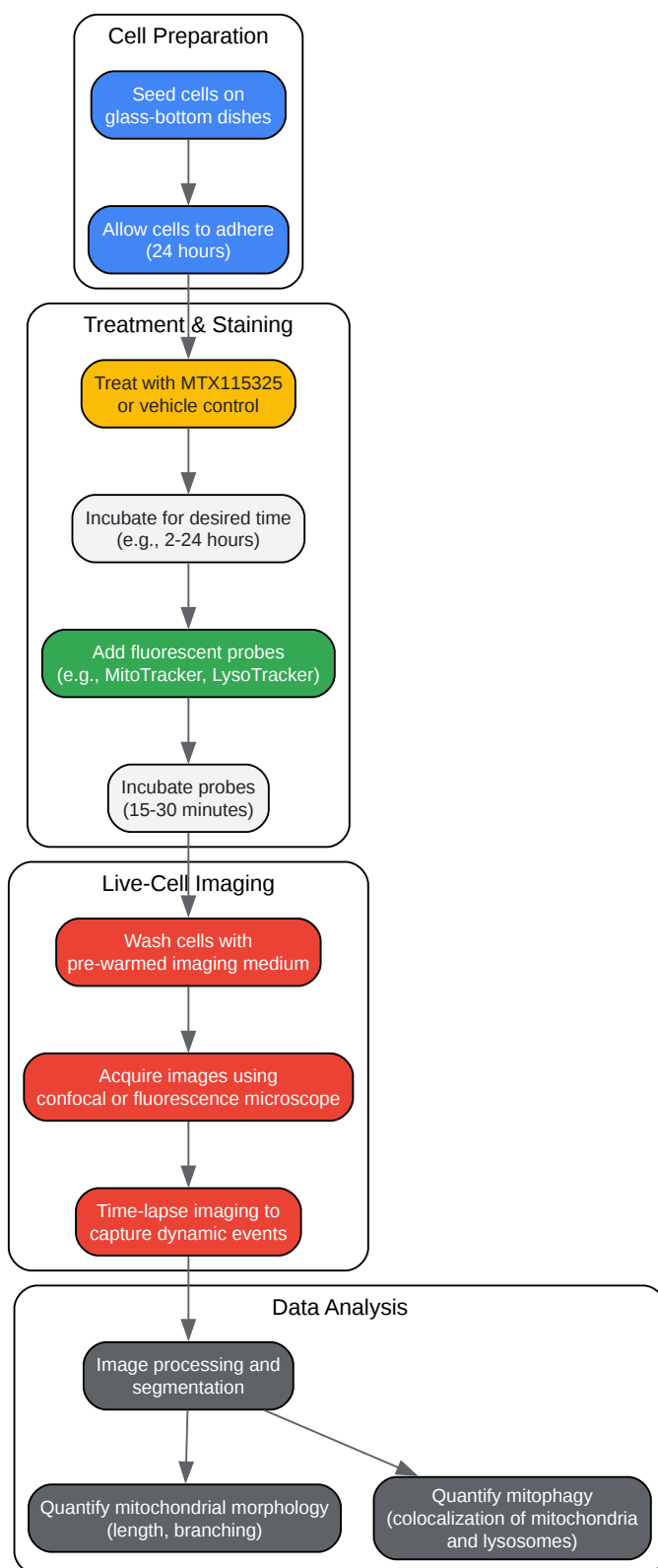
Parameter	Treatment	Observed Effect	Cell Line	Reference
Mitophagy Index	0.333 μ M MTX115325 for 20 min	Significant increase in mitophagy index	SH-SY5Y cells	[8]
Mitochondrial Morphology	USP30 depletion (mimicking MTX115325)	Induces elongated and interconnected mitochondria	-	
Dopaminergic Neuron Loss	15 and 50 mg/kg MTX115325 (in vivo)	Prevention of dopaminergic neuron loss	Mouse Model	[6] [7]
Striatal Dopamine Levels	15 and 50 mg/kg MTX115325 (in vivo)	Preservation of striatal dopamine levels	Mouse Model	[6] [7]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **MTX115325**-induced mitophagy.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for live-cell imaging with **MTX115325**.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitophagy using Fluorescent Dyes

This protocol describes the use of MitoTracker™ Green FM and LysoTracker™ Red DND-99 to visualize the colocalization of mitochondria and lysosomes, an indicator of mitophagy.

Materials:

- HeLa or SH-SY5Y cells
- Glass-bottom imaging dishes
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **MTX115325** (stock solution in DMSO)
- Vehicle control (DMSO)
- MitoTracker™ Green FM (Thermo Fisher Scientific)
- LysoTracker™ Red DND-99 (Thermo Fisher Scientific)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Seed HeLa or SH-SY5Y cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
 - Incubate for 24 hours at 37°C and 5% CO₂.
- **MTX115325** Treatment:

- Prepare working solutions of **MTX115325** in pre-warmed complete culture medium. A final concentration range of 100 nM to 1 μ M is recommended as a starting point.
- Include a vehicle control (DMSO) at the same final concentration as the highest **MTX115325** treatment.
- Aspirate the old medium from the cells and add the medium containing **MTX115325** or vehicle.
- Incubate for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
- Fluorescent Staining:
 - Prepare a staining solution containing 100 nM MitoTracker™ Green FM and 50 nM LysoTracker™ Red DND-99 in pre-warmed live-cell imaging medium.
 - Aspirate the treatment medium and wash the cells once with pre-warmed PBS.
 - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
- Live-Cell Imaging:
 - Aspirate the staining solution and replace it with pre-warmed live-cell imaging medium.
 - Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
 - Allow the dish to equilibrate for at least 10 minutes.
 - Acquire images using appropriate laser lines and emission filters for MitoTracker™ Green (e.g., Ex/Em ~490/516 nm) and LysoTracker™ Red (e.g., Ex/Em ~577/590 nm).
 - For dynamic studies, acquire time-lapse images every 5-10 minutes for 1-2 hours.
- Image Analysis:
 - Quantify the degree of mitophagy by measuring the colocalization of the green (mitochondria) and red (lysosomes) signals. Yellow puncta in the merged images

represent mitolysosomes.

- Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate colocalization coefficients (e.g., Pearson's correlation coefficient).

Protocol 2: Quantitative Analysis of Mitophagy using mt-Keima

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to quantify mitophagy flux.

Materials:

- Cells stably expressing mt-Keima (e.g., HeLa-mt-Keima)
- Glass-bottom imaging dishes
- Complete cell culture medium
- **MTX115325** (stock solution in DMSO)
- Vehicle control (DMSO)
- Live-cell imaging medium
- Confocal microscope with environmental chamber and two excitation laser lines (e.g., 458 nm and 561 nm)

Procedure:

- Cell Seeding and Treatment:
 - Follow steps 1 and 2 from Protocol 1, using the mt-Keima expressing cell line.
- Live-Cell Imaging:
 - Aspirate the treatment medium and replace it with pre-warmed live-cell imaging medium.
 - Place the imaging dish on the microscope stage within the environmental chamber.

- Acquire images using sequential excitation at ~458 nm (for neutral pH mitochondria) and ~561 nm (for acidic mitolysosomes), with emission collected at >610 nm.
- Acquire images at different time points post-treatment to assess the kinetics of mitophagy.
- Image Analysis:
 - The ratio of the fluorescence intensity from the 561 nm excitation to the 458 nm excitation provides a quantitative measure of mitophagy.
 - Segment the images to identify individual cells and calculate the ratio of acidic to neutral mitochondria per cell.
 - An increase in the 561/458 nm fluorescence ratio indicates an increase in mitophagy flux.

Conclusion

MTX115325 is a valuable pharmacological tool for studying the role of USP30 in mitochondrial quality control. The protocols outlined above provide a framework for researchers to investigate the effects of **MTX115325** on mitochondrial dynamics and mitophagy in live cells. These studies will contribute to a better understanding of the therapeutic potential of USP30 inhibition in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson's Disease Progression | Parkinson's Disease [michaeljfox.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. USP30 loss or inhibition enhances mitophagy in Parkinson's disease mouse model | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Live-Cell Imaging of Mitochondrial Dynamics with MTX115325]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#live-cell-imaging-of-mitochondrial-dynamics-with-mtx115325]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com